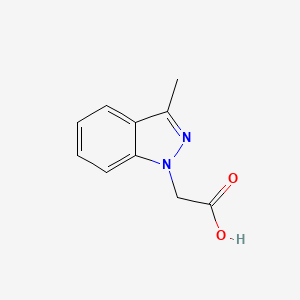

(3-methyl-1H-indazol-1-yl)acetic acid

Beschreibung

BenchChem offers high-quality (3-methyl-1H-indazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-methyl-1H-indazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(3-methylindazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-8-4-2-3-5-9(8)12(11-7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDOOTGCEZRKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Architecture and Synthetic Utility of (3-methyl-1H-indazol-1-yl)acetic Acid

This guide details the chemical architecture, synthetic pathways, and experimental properties of (3-methyl-1H-indazol-1-yl)acetic acid , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

(3-methyl-1H-indazol-1-yl)acetic acid (CAS: 1864-63-7) serves as a privileged scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and kinase inhibitors. Its structural significance lies in the indazole core , which acts as a bioisostere for indole and purine systems, providing rigid vector orientation for the carboxylic acid moiety.

This guide addresses the primary challenge in working with this compound: N1 vs. N2 regioselectivity during synthesis. We provide a thermodynamically controlled protocol to maximize the desired N1-isomer yield, supported by spectral validation techniques.

Part 1: Chemo-Structural Profile

The physicochemical properties of (3-methyl-1H-indazol-1-yl)acetic acid dictate its behavior in biological systems and synthetic workflows. The presence of the amphoteric indazole ring and the acidic tail creates unique solubility profiles.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 2-(3-methyl-1H-indazol-1-yl)acetic acid | |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.20 g/mol | |

| Physical State | Crystalline Solid | White to off-white needles |

| pKa (Acid) | 3.8 – 4.2 (Predicted) | Carboxylic acid moiety |

| pKa (Base) | ~1.5 | Indazole N2 nitrogen (weakly basic) |

| LogP | 1.3 – 1.6 | Lipophilic enough for membrane permeability |

| H-Bond Donors | 1 | (COOH) |

| H-Bond Acceptors | 3 | (N1, N2, COOH) |

| Solubility | DMSO, Methanol, DMF | Poor in water (neutral pH); Soluble in alkaline aq.[1][2][3][4][5][6][7] |

Part 2: The Regioselectivity Challenge (N1 vs. N2)

The synthesis of N-alkylated indazoles is governed by the tautomeric equilibrium between 1H-indazole and 2H-indazole. While 1H-indazole is thermodynamically more stable, the N2 position is often more nucleophilic under kinetic control, leading to mixtures of isomers.

Mechanism of Selectivity[8]

-

Kinetic Control (N2-Favoring): Reaction with alkyl halides in non-polar solvents or using weak bases often yields significant N2-alkylation.

-

Thermodynamic Control (N1-Favoring): The use of strong bases (e.g., NaH, KOtBu) in polar aprotic solvents (DMF, THF) promotes the formation of the discrete indazolyl anion. The charge density and steric factors in the anion typically favor attack at the N1 position, especially when the C3 position is substituted (as with the methyl group here), which sterically hinders N2 attack.

Pathway Visualization

The following diagram illustrates the bifurcation in synthesis and the conditions required to steer the reaction.

Figure 1: Synthetic bifurcation of indazole alkylation. Thermodynamic conditions (bottom path) are required to secure the N1-isomer.

Part 3: Optimized Synthetic Protocol

This protocol utilizes a two-step sequence: N-alkylation of 3-methylindazole with ethyl bromoacetate followed by ester hydrolysis. This method is selected for its high N1-selectivity and scalability.

Step 1: N1-Selective Alkylation

Objective: Synthesize ethyl 2-(3-methyl-1H-indazol-1-yl)acetate.

-

Reagent Prep: In a flame-dried round-bottom flask under Argon, dissolve 3-methyl-1H-indazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise.

-

Note: Evolution of H₂ gas will occur. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation.

-

-

Alkylation: Cool back to 0°C. Dropwise add Ethyl Bromoacetate (1.1 eq).

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Checkpoint: The N1 isomer usually runs slightly higher (less polar) or lower depending on the stationary phase, but separation is distinct.

-

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: If N2 isomer is present (>5%), recrystallize from Ethanol/Water or purify via silica flash chromatography (Gradient: 0→30% EtOAc in Hexanes).

Step 2: Ester Hydrolysis

Objective: Isolate (3-methyl-1H-indazol-1-yl)acetic acid.

-

Solubilization: Dissolve the ester from Step 1 in a 1:1 mixture of THF and Water .

-

Saponification: Add Lithium Hydroxide (LiOH) or NaOH (2.0 eq). Stir at RT for 2–4 hours.

-

Acidification: Evaporate THF under reduced pressure. Acidify the remaining aqueous phase to pH ~3 using 1M HCl.

-

Isolation: The product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.[6]

-

Yield: Expect 75–85% over two steps.

-

Part 4: Structural Validation (Self-Validating System)

Distinguishing the N1-isomer from the N2-isomer is critical. Do not rely solely on melting point. Use NMR connectivity.

1H NMR Diagnostic Signals (DMSO-d6)[7]

-

N1-Isomer (Target):

-

C7-H Proton: Look for a doublet/multiplet around 7.4–7.7 ppm .

-

NOE (Nuclear Overhauser Effect): Irradiation of the N-CH₂ protons (singlet, ~5.1–5.3 ppm) will show a strong enhancement of the C7-H aromatic proton. This confirms the alkyl group is on N1 (proximal to the benzene ring).

-

-

N2-Isomer (Impurity):

-

C3-Methyl: Often shifted slightly downfield compared to N1.

-

NOE: Irradiation of the N-CH₂ protons will show enhancement of the C3-Methyl group. This confirms the alkyl group is on N2 (proximal to the pyrazole carbon).

-

Purification Logic Flow

Use the following logic to ensure high purity (>98%) for biological testing.

Figure 2: Decision matrix for purification of the indazole intermediate.

Part 5: Applications in Drug Discovery[9][10]

Bioisosteric Replacement

The (3-methyl-1H-indazol-1-yl)acetic acid moiety is frequently used to replace:

-

Indole-3-acetic acid: In auxin research and plant growth regulation.

-

Phenylacetic acid: In NSAID design (similar to Diclofenac or Indomethacin), providing a more rigid, lipophilic core that reduces metabolic oxidation.

Building Block for Libraries

The carboxylic acid is an ideal handle for amide coupling (EDC/HOBt or HATU chemistry) to generate diverse libraries of:

-

Kinase Inhibitors: The indazole core mimics the adenine ring of ATP, binding to the hinge region of kinases (e.g., VEGFR, FGFR).

-

Antimicrobial Agents: N1-substituted indazoles have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

Lonidamine and Bendazac Analogs

While distinct from Lonidamine (a C3-carboxylic acid), this scaffold is used to synthesize "reverse" analogs to study structure-activity relationships (SAR) in antispermatogenic and anticancer glycolysis inhibition.

References

-

L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology. Available at: [Link]

-

Shaikh, F., et al. "Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives." ResearchGate.[1][2] Available at: [Link]

-

PubChem Database. "3-methyl-1H-indazole Compound Summary." National Center for Biotechnology Information. Available at: [Link]

- Meanwell, N. A., et al. "Regioselective Functionalization of 1H-Indazoles." Journal of Organic Chemistry. (General Reference for Indazole Chemistry).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 7. ajgreenchem.com [ajgreenchem.com]

The Therapeutic Potential of 3-Methylindazole Acetic Acid Analogs: A Technical Guide

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this class, 3-methylindazole acetic acid and its analogs have emerged as a versatile and promising series of molecules with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and underlying mechanisms of action of these compounds. We will dissect their potential as anti-inflammatory, analgesic, and anticancer agents, as well as their role as specific enzyme and ion channel modulators. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the structure-activity relationships that govern the efficacy of this important chemical series.

The 3-Methylindazole Acetic Acid Scaffold: Structure and Synthesis

The foundational structure of this series is characterized by an indazole ring system methylated at the 3-position, with an acetic acid moiety typically attached at the N1 position. This core scaffold provides a rigid framework that can be chemically modified at several positions to optimize biological activity, selectivity, and pharmacokinetic properties.

Caption: Core chemical structure of 3-methylindazole-1-acetic acid.

The synthesis of these analogs can be achieved through various established routes. A common method involves the alkylation of 3-methyl-1H-indazole with an appropriate haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base like potassium carbonate, followed by hydrolysis to yield the final carboxylic acid product.[1] More advanced, microwave-assisted syntheses have also been developed to improve yields and reaction times, allowing for the creation of diverse libraries of these compounds for screening purposes.

Spectrum of Biological Activity and Mechanisms of Action

Analogs of 3-methylindazole acetic acid have demonstrated significant potential across several key therapeutic areas. Their efficacy is rooted in their ability to interact with specific biological targets, including enzymes and ion channels.

Anti-inflammatory and Analgesic Properties

A prominent activity of indazole derivatives is their capacity to mitigate inflammation and pain.[1][2]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism for the anti-inflammatory and analgesic effects of many indazole acetic acid analogs is the inhibition of cyclooxygenase (COX) enzymes.[1][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4] By blocking the COX pathway, these compounds effectively reduce the production of prostaglandins, leading to a decrease in the inflammatory response and alleviation of pain. Some compounds show a time-dependent effect, suggesting interference primarily with the third phase of carrageenan-induced inflammation, which is prostaglandin-mediated.[1]

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Anticancer Activity

The indazole scaffold is a key feature in several anticancer agents, and its derivatives are a major focus of oncological research.[2] The activity of these compounds often stems from their ability to interfere with the unique metabolic and signaling pathways that cancer cells rely on for survival and proliferation.

Mechanism of Action 1: Inhibition of Cancer Cell Metabolism (Lonidamine)

Lonidamine, a derivative of indazole-3-carboxylic acid, is a prime example of an indazole-based anticancer agent.[5][6][7] Its mechanism is multifaceted but centers on disrupting the energy metabolism of tumor cells.[8][9] Cancer cells often exhibit high rates of glycolysis (the Warburg effect). Lonidamine exploits this by inhibiting key enzymes in this pathway, most notably mitochondrially-bound hexokinase.[7][8] This action, combined with the inhibition of mitochondrial respiration, leads to a significant decrease in cellular ATP, effectively starving the cancer cells of the energy required for rapid growth.[7][8] This targeted disruption of energy metabolism provides a degree of selectivity for cancer cells over normal cells.[8]

Mechanism of Action 2: Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Another important anticancer mechanism associated with indazole derivatives is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[10][11] HIF-1α is a transcription factor that is stabilized under the hypoxic (low oxygen) conditions typical of a solid tumor microenvironment.[12] It drives the expression of genes involved in crucial aspects of tumor progression, including angiogenesis (new blood vessel formation), cell survival, and metastasis.[11][12]

The indazole derivative YC-1, for example, has been shown to reduce the protein stability of HIF-1α, thereby inhibiting its function as a master regulator of the hypoxic response.[10][13] This leads to the suppression of tumor growth and angiogenesis.[12][14] By targeting HIF-1α, indazole analogs can disrupt a central node in cancer cell adaptation and survival, making them promising candidates for anticancer therapy.[13][15]

Caption: Dual anticancer mechanisms of indazole analogs.

Modulation of Ion Channels and Enzymes

Beyond inflammation and cancer, specific indazole analogs have been engineered to selectively target other key proteins involved in disease.

-

Aldose Reductase Inhibition: Certain indazole acetic acid derivatives are potent inhibitors of aldose reductase. This enzyme is the first in the polyol pathway, which converts glucose to sorbitol. In hyperglycemic conditions like diabetes, the overactivity of this pathway leads to sorbitol accumulation, causing osmotic stress and contributing to diabetic complications such as neuropathy, retinopathy, and cataracts. By inhibiting aldose reductase, these compounds can prevent or mitigate these long-term complications.

-

Calcium-Release Activated Calcium (CRAC) Channel Blockers: The influx of extracellular calcium through CRAC channels is a critical signal for the activation of immune cells like mast cells.[16] Aberrant mast cell activation contributes to numerous inflammatory and autoimmune diseases. Specific indazole-3-carboxamides have been identified as potent CRAC channel blockers. They prevent this calcium influx, thereby stabilizing mast cells and inhibiting the release of pro-inflammatory mediators.

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is highly dependent on their specific chemical structure. SAR studies have revealed key insights:

-

For CRAC Channel Blockade: The regiochemistry of the amide linker is critical. Indazole-3-carboxamides show potent activity, while their reverse amide isomers are inactive. This highlights a strict structural requirement for binding to the channel.

-

For Aldose Reductase Inhibition: The substitution pattern on the indazole ring and the nature of appended side chains significantly influence potency. For instance, incorporating benzothiazole side chains can confer strong binding affinity to the enzyme.

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative indazole analogs against various biological targets.

| Compound Class | Target | Representative Analog | Activity (IC₅₀) | Therapeutic Area |

| Indazole-3-Carboxamide | CRAC Channel | Analog 12d | 0.67 µM | Anti-inflammatory / Autoimmune |

| Indazole-3-Carboxamide | CRAC Channel | Analog 12a | 1.51 µM | Anti-inflammatory / Autoimmune |

| Indazole Acetic Acid | Aldose Reductase | Analog 70 | 2.1 nM | Diabetic Complications |

| Indazole Acetic Acid | Aldose Reductase | Analog 79 | 5.0 nM | Diabetic Complications |

| Indazole Derivative | Cyclooxygenase-2 (COX-2) | Indazole | 5.10 µM | Anti-inflammatory |

| Indazole Derivative (YC-1) | HIF-1α Pathway | YC-1 | ~5-10 µM (Antiproliferative) | Anticancer |

Data compiled from multiple sources.[3][14]

Experimental Design and Protocols

A robust evaluation of 3-methylindazole acetic acid analogs requires a combination of in vivo, in vitro, and cell-based assays. The diagram below illustrates a typical discovery workflow.

Caption: A typical workflow for the discovery and evaluation of novel analogs.

Protocol 1: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This widely used model assesses peripheral analgesic activity by measuring a compound's ability to reduce visceral pain.[4][17][18]

-

Animal Preparation: Use male Swiss albino mice (20-25 g). Fast the animals for 12 hours prior to the experiment, allowing free access to water.[17]

-

Grouping: Divide animals into at least three groups (n=6-8 per group): Vehicle Control (e.g., saline with 1% Tween 80), Positive Control (e.g., Diclofenac Sodium, 10 mg/kg), and Test Compound (at various doses).

-

Drug Administration: Administer the test compound or control substance orally (p.o.) or intraperitoneally (i.p.). Allow for a pre-treatment absorption period of 30-60 minutes.[4]

-

Induction of Writhing: Inject 0.6-0.7% acetic acid solution (10 mL/kg body weight) intraperitoneally into each mouse.[17][19]

-

Observation: Immediately place each mouse into an individual observation chamber. After a 5-minute latency period, begin counting the number of writhes for a 10-20 minute period.[4][17] A "writhe" is defined as a characteristic contraction of the abdominal muscles followed by stretching of the hind limbs.[4][19]

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition using the formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the consumption of its cofactor, NADPH.[20][21][22]

-

Enzyme Preparation: Isolate aldose reductase from rat lenses or use purified recombinant human aldose reductase (ALR2).[21][23] Prepare an enzyme solution in 0.067 M phosphate buffer (pH 6.2).

-

Reagent Preparation:

-

Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[20]

-

Cofactor: Prepare a stock solution of β-NADPH in the assay buffer.[21]

-

Substrate: Prepare a stock solution of DL-glyceraldehyde in the assay buffer.[20][21]

-

Inhibitor: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

-

Assay Procedure (in a 96-well plate or cuvette):

-

To each well/cuvette, add the assay buffer, NADPH solution, and the test compound (or vehicle for control).

-

Pre-incubate the mixture at 37°C for 15-20 minutes.[24]

-

Initiate the reaction by adding the DL-glyceraldehyde substrate.

-

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (the absorbance wavelength for NADPH) in kinetic mode for 5-15 minutes.[20][22]

-

Data Analysis: Calculate the rate of reaction (slope) for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based Calcium Influx Assay (CRAC Channels)

This assay uses fluorescent calcium indicators to measure changes in intracellular calcium concentration following store depletion.[25][26][27]

-

Cell Culture: Use a suitable cell line endogenously expressing CRAC channels, such as Rat Basophilic Leukemia (RBL) or Jurkat T cells.[26] Plate the cells in a 96-well plate.

-

Dye Loading:

-

Prepare a calcium-free loading buffer (e.g., containing NaCl, KCl, NaHCO₃, EGTA, glucose, MgCl₂, HEPES, pH 7.4).[25]

-

Remove growth media from cells and replace it with the loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium 6 Assay Kit reagent) and probenecid (to prevent dye extrusion).[25]

-

Incubate at 37°C for 60-120 minutes to allow the dye to enter the cells and be cleaved to its active form.[25]

-

-

Assay Procedure (using a microplate reader like FlexStation 3):

-

Prepare a compound plate containing test compounds diluted in calcium-free buffer with thapsigargin (a SERCA pump inhibitor used to deplete ER calcium stores).

-

Transfer the compounds/thapsigargin from the compound plate to the cell plate and measure the initial fluorescence signal (calcium release from ER stores).

-

After a 15-minute incubation, add a calcium-containing buffer to the cell plate to initiate calcium influx through the opened CRAC channels.

-

Measure the resultant fluorescence signal for up to 5 minutes.[26]

-

-

Data Analysis: The second fluorescence peak represents store-operated calcium entry (SOCE). The ability of a test compound to reduce the amplitude or area under the curve of this second peak indicates CRAC channel inhibition. Calculate IC₅₀ values from dose-response curves.

Conclusion and Future Perspectives

The 3-methylindazole acetic acid framework represents a highly adaptable and pharmacologically significant scaffold. Analogs derived from this core have demonstrated potent and diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects, driven by mechanisms such as COX inhibition, disruption of tumor metabolism, and modulation of HIF-1α. Furthermore, their utility as specific aldose reductase inhibitors and CRAC channel blockers highlights their potential for treating diabetic complications and autoimmune disorders, respectively.

Future research should focus on leveraging the detailed SAR insights to design next-generation analogs with enhanced potency, improved selectivity for specific targets (e.g., COX-2 over COX-1), and optimized pharmacokinetic profiles for better in vivo efficacy and safety. The continued exploration of this chemical space holds considerable promise for the development of novel therapeutics to address a range of unmet medical needs.

References

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

What is the mechanism of Lonidamine? (2024, July 17). Patsnap Synapse. Retrieved February 23, 2026, from [Link]

-

Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. (n.d.). Hep Journals. Retrieved February 23, 2026, from [Link]

-

Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. Retrieved February 23, 2026, from [Link]

-

A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (2021, October 8). WJPPS. Retrieved February 23, 2026, from [Link]

-

Acetic acid-induced writhing test in mice. (n.d.). Bio-protocol. Retrieved February 23, 2026, from [Link]

-

Wang, S. W., Pan, S. L., Guh, J. H., Chen, H. L., Huang, D. M., Chang, Y. L., Kuo, S. C., Lee, F. Y., & Teng, C. M. (2005). YC-1 [3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl Indazole] exhibits a novel antiproliferative effect and arrests the cell cycle in G0-G1 in human hepatocellular carcinoma cells. Journal of Pharmacology and Experimental Therapeutics, 312(3), 917–925. [Link]

-

Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. (n.d.). SAS Publishers. Retrieved February 23, 2026, from [Link]

-

Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). Retrieved February 23, 2026, from [Link]

-

(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Cas 50264-69-2,Lonidamine. (n.d.). LookChem. Retrieved February 23, 2026, from [Link]

-

Lonidamine. (2020, November 20). Encyclopedia MDPI. Retrieved February 23, 2026, from [Link]

-

(PDF) YC-1 [3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl Indazole] Exhibits a Novel Antiproliferative Effect and Arrests the Cell Cycle in G0-G1 in Human Hepatocellular Carcinoma Cells. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Lonidamine. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2021, December 20). RSC Publishing - The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

The effect of 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole (YC-1) on cell viability under hypoxia. (2013, November 16). PubMed. Retrieved February 23, 2026, from [Link]

-

In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. (2008, October 4). Retrieved February 23, 2026, from [Link]

-

Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. (2015, November 23). Brieflands. Retrieved February 23, 2026, from [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

-

Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader. (n.d.). Molecular Devices. Retrieved February 23, 2026, from [Link]

-

Calcium Release-Activated Channel Assays, FLIPR Tetra System, CRAC. (n.d.). Molecular Devices. Retrieved February 23, 2026, from [Link]

-

CALCIUM FLUX PROTOCOL. (n.d.). Retrieved February 23, 2026, from [Link]

-

CRAC Channels and Calcium Influx in T Cell-Mediated Immunity. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

A novel family of small molecule HIF-1 alpha stabilizers for the treatment of diabetic wounds. (n.d.). Retrieved February 23, 2026, from [Link]

-

Imidazole acetic acid TAFIa inhibitors: SAR studies centered around the basic P(1)(') group. (2004, May 3). Retrieved February 23, 2026, from [Link]

-

Calcium influx through CRAC channels controls actin organization and dynamics at the immune synapse. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Targeting HIF-1α by newly synthesized Indolephenoxyacetamide (IPA) analogs to induce anti-angiogenesis-mediated solid tumor sup. (2021, April 8). Adichunchanagiri University. Retrieved February 23, 2026, from [Link]

-

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents. (n.d.). PLOS One - Research journals. Retrieved February 23, 2026, from [Link]

-

Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. (2022, August 15). MDPI. Retrieved February 23, 2026, from [Link]

-

(December 16 2024) In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][3][8][17]thiadiazoles. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis and Anti-cancer activity of new optically active 1,3,4-thiadiazole derivatives acting as histone deacetylase inhibitor. (2014, June 23). JMPAS. Retrieved February 23, 2026, from [Link]

-

Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (n.d.). eScholarship. Retrieved February 23, 2026, from [Link]

-

Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

- 1. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. innovatpublisher.com [innovatpublisher.com]

- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 50264-69-2: lonidamine | CymitQuimica [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. Lonidamine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 9. Lonidamine | Encyclopedia MDPI [encyclopedia.pub]

- 10. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. acu.edu.in [acu.edu.in]

- 13. The effect of 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole (YC-1) on cell viability under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. YC-1 [3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl Indazole] exhibits a novel antiproliferative effect and arrests the cell cycle in G0-G1 in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents | PLOS One [journals.plos.org]

- 16. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rjptsimlab.com [rjptsimlab.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. brieflands.com [brieflands.com]

- 23. tandfonline.com [tandfonline.com]

- 24. content.abcam.com [content.abcam.com]

- 25. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]

- 26. moleculardevices.com [moleculardevices.com]

- 27. bu.edu [bu.edu]

literature review of indazole-1-acetic acid derivatives in medicinal chemistry

The following technical guide provides an in-depth review of Indazole-1-Acetic Acid derivatives in medicinal chemistry.

Technical Whitepaper | Version 1.0

Abstract

The indazole-1-acetic acid scaffold represents a critical bioisostere of the indole-1-acetic acid moiety found in non-steroidal anti-inflammatory drugs (NSAIDs) and auxin-like plant growth regulators. In modern drug discovery, this motif has evolved beyond simple carboxylic acid bioisosterism to serve as a privileged pharmacophore in the design of Aldose Reductase Inhibitors (ARIs) for diabetic complications, anticancer agents targeting specific kinases (e.g., EGFR, VEGFR), and novel anti-inflammatory agents. This guide synthesizes the structure-activity relationships (SAR), regioselective synthetic challenges (N1 vs. N2 alkylation), and mechanistic underpinnings of this chemical class.

Introduction: The Scaffold & Physicochemical Properties[1][2][3]

The indazole nucleus (benzo[c]pyrazole) is a 10-

Structural Definition

The specific scaffold of interest is 1H-indazole-1-acetic acid :

-

Substitution: A carboxymethyl group (-CH

COOH) attached to the N1 nitrogen. -

Role: This moiety often acts as an "acidic head group" in drug design, essential for electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in enzyme active sites.

Bioisosterism

The N1-acetic acid indazole is a direct bioisostere of:

-

Indole-1-acetic acid: Found in Indomethacin (NSAID) and Lidorestat (ARI). The extra nitrogen in indazole lowers the pKa of the heterocycle and improves metabolic stability against oxidative metabolism at the C2/C3 positions compared to indole.

-

Phenoxyacetic acid: Found in herbicides and older NSAIDs.

Therapeutic Applications & Mechanism of Action[7][10][11]

Aldose Reductase Inhibitors (ARIs)

The most prominent application of indazole-1-acetic acid derivatives is in the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Hyperactivity of ALR2 in hyperglycemia leads to sorbitol accumulation, causing diabetic neuropathy and retinopathy.

-

Mechanism: The carboxylic acid group of the indazole-1-acetic acid motif binds to the anion-binding pocket of ALR2, anchoring the molecule. The aromatic indazole core occupies the hydrophobic specificity pocket.

-

Key Derivatives: Analogs incorporating benzothiazole side chains (e.g., zopolrestat bioisosteres) have shown IC

values in the low nanomolar range (2–50 nM). -

Selectivity: The N1-substitution pattern is critical for selectivity against Aldehyde Reductase (ALR1), reducing off-target toxicity.

Anticancer Activity (Kinase Inhibition)

While Lonidamine (a 1-benzyl-indazole-3-carboxylic acid) is the classic anticancer indazole, indazole-1-acetic acid derivatives have emerged as potent kinase inhibitors.

-

Target: EGFR, VEGFR-2, and PDK1.

-

SAR Insight: Substitution at the C3 position (e.g., with styryl or aryl groups) combined with the N1-acetic acid tail creates a molecule capable of dual binding—the acid interacts with the solvent-exposed region or specific lysine residues, while the C3-substituent penetrates the ATP-binding cleft.

Anti-Inflammatory & Analgesic

Derivatives such as 1-phenyl-1H-indazole-4-acetic acid and its N1-acetic acid analogs function as COX inhibitors.

-

Mechanism: Similar to Diclofenac, the acetic acid moiety interacts with the Arg120 residue in the COX enzyme channel.

-

Advantage: Indazole derivatives often show reduced gastric ulceration potential compared to their indole counterparts due to altered acidity and lipophilicity profiles.

Synthetic Strategies: The Regioselectivity Challenge

The synthesis of indazole-1-acetic acids is defined by the N1 vs. N2 regioselectivity problem. The indazole anion is an ambident nucleophile.

Method A: Direct N-Alkylation (Classical)

The most common route involves reacting 1H-indazole with an

-

Regiochemistry:

-

N1-Alkylation (Thermodynamic Product): Favored by high temperatures, polar aprotic solvents (DMF, DMSO), and weaker bases (K

CO -

N2-Alkylation (Kinetic Product): Often competes, especially with strong bases or specific steric hindrance.

-

-

Protocol Optimization: Using Cesium Carbonate (Cs

CO

Method B: De Novo Cyclization (Novel)

To avoid separation of N1/N2 isomers, recent methods utilize N-N bond forming reactions .

-

Precursor: 3-amino-3-(2-nitroaryl)propanoic acids.

-

Reaction: Base-mediated reductive cyclization (often using hydrazine or metal-free conditions) yields the indazole-1-acetic acid skeleton directly with 100% regiocontrol.

Visualization: SAR & Synthesis

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Pharmacophore dissection of Indazole-1-Acetic Acid derivatives, highlighting the dual role of the acidic tail and the C3-substituent in target specificity.

Synthetic Workflow: Regiocontrol

This flow illustrates the decision matrix for synthesis.

Figure 2: Synthetic decision tree comparing classical alkylation (requiring purification) vs. de novo cyclization (regiospecific).

Experimental Protocols

Protocol: Regioselective Synthesis of Ethyl 1H-indazole-1-acetate

Objective: To synthesize the ester precursor via Route A with maximized N1 selectivity.

-

Reagents: 1H-Indazole (1.0 eq), Ethyl bromoacetate (1.1 eq), Cesium Carbonate (Cs

CO -

Procedure:

-

Dissolve 1H-indazole in anhydrous DMF (0.5 M concentration) under N

atmosphere. -

Add Cs

CO -

Dropwise add Ethyl bromoacetate over 10 minutes.

-

Stir the reaction mixture at 60°C for 4 hours. (Elevated temperature favors the thermodynamic N1 product).

-

Quench: Pour into ice-water. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over Na

SO

-

-

Hydrolysis: Treat the ester with LiOH in THF/H

O (1:1) at RT for 2 hours to yield the free acid.

Protocol: In Vitro Aldose Reductase Inhibition Assay

Objective: To validate the bioactivity of the synthesized acid.

-

Enzyme Preparation: Purified recombinant human Aldose Reductase (ALR2).

-

Substrate: DL-Glyceraldehyde.

-

Cofactor: NADPH.

-

Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

-

Procedure:

-

Mix buffer, NADPH (0.15 mM), and ALR2 enzyme in a cuvette.

-

Incubate at 30°C for 5 minutes.

-

Add the test compound (dissolved in DMSO, final concentration <1%).

-

Initiate reaction by adding DL-Glyceraldehyde (10 mM).

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes using a spectrophotometer.

-

Calculation: Calculate % Inhibition relative to DMSO control. Determine IC

using non-linear regression.

-

Quantitative Data Summary

| Compound Class | Target | Key Substituent (C3) | Activity (IC50) | Mechanism |

| Indazole-1-acetic acid | Aldose Reductase | H / Methyl | ~1-10 | Anion pocket binding |

| Benzothiazole-Indazole | Aldose Reductase | Benzothiazole-methyl | 2 - 30 nM | Dual pocket binding |

| Styryl-Indazole | EGFR Kinase | 3,5-dimethoxystyryl | 0.5 | ATP competition |

| Indazole-1-acetate | COX-1/2 | H | ~50 | Arachidonic acid mimic |

References

-

Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Source: European Journal of Organic Chemistry (via White Rose Research Online). URL:[Link]

-

Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: RSC Advances (via NCBI/PMC). URL:[Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances.[5] URL:[Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI). URL:[Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

The Pharmacophoric Versatility of (3-Methyl-1H-indazol-1-yl)acetic Acid

The following technical guide details the pharmacophoric utility, synthetic nuances, and therapeutic applications of the (3-methyl-1H-indazol-1-yl)acetic acid scaffold.

A Technical Guide to Scaffold Design, Synthesis, and Target Engagement

Executive Summary

The (3-methyl-1H-indazol-1-yl)acetic acid moiety represents a privileged chemotype in medicinal chemistry, distinct from its more famous C3-carboxylated cousins (e.g., Lonidamine) or C3-oxyacetic acid analogues (e.g., Bendazac). This guide analyzes its role as a bioisostere of indole-1-acetic acid, its application in designing CRTH2 antagonists and antimicrobial agents, and the critical synthetic parameters required to control N1 vs. N2 regioselectivity—a notorious challenge in indazole chemistry.

Pharmacophore Analysis: The "Anchor and Shield" Model

To understand the utility of this scaffold, we must deconstruct it into its functional pharmacophoric elements. It functions primarily through an "Anchor and Shield" mechanism in protein binding pockets.

| Structural Element | Pharmacophoric Role | Electronic/Steric Attribute |

| Acetic Acid Tail (N1) | The Anchor (Ionic) | Mimics the carboxylate of endogenous ligands (e.g., PGD2, prostaglandins). Forms salt bridges with conserved Arginine or Lysine residues (e.g., Arg170 in CRTH2). |

| Indazole Core | The Shield (Hydrophobic) | A planar, aromatic system that engages in |

| 3-Methyl Group | The Lock (Steric/Metabolic) | Steric: Fills hydrophobic sub-pockets, restricting conformational freedom. Metabolic: Blocks oxidation at the reactive C3 position, significantly enhancing metabolic stability compared to unsubstituted indazoles. |

Bioisosteric Relationships

This scaffold is a direct bioisostere of Indole-1-acetic acid (auxin-like) and Indomethacin derivatives. The replacement of the indole C3 with a nitrogen (forming indazole) lowers the HOMO energy, making the ring less electron-rich and more resistant to oxidative metabolism while maintaining the vector orientation of the N1-substituent.

Therapeutic Applications & Mechanism of Action

CRTH2 Antagonism (Inflammation & Asthma)

The most high-value application of the N1-acetic acid indazole core is in the inhibition of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), a G-protein coupled receptor for Prostaglandin D2 (PGD2).

-

Mechanism: PGD2 recruits eosinophils and Th2 cells to inflammatory sites. The (3-methyl-1H-indazol-1-yl)acetic acid motif mimics the PGD2 carboxylate "head" but the rigid indazole "tail" prevents receptor activation, locking it in an inactive conformation.

-

Key Interaction: The carboxylate anchors the molecule in the orthosteric site, while the 3-methyl-indazole core displaces the flexible alpha/omega chains of PGD2.

Antimicrobial & Antifungal Agents

Derivatives where the acetic acid is coupled to heterocyclic amines (e.g., naphthyridines) have shown potent activity against C. albicans and S. aureus.

-

Mechanism: In these contexts, the acetic acid often acts as a linker or is converted to hydrazide motifs that chelate metal ions essential for bacterial metalloenzymes.

Pathway Visualization

The following diagram illustrates the interference of the scaffold in the PGD2 inflammatory pathway.

Figure 1: Mechanism of Action. The indazole scaffold competitively binds CRTH2, preventing PGD2-mediated Gi signaling and subsequent immune cell recruitment.

Synthetic Protocol & Regioselectivity (The Technical Core)

The synthesis of (3-methyl-1H-indazol-1-yl)acetic acid is deceptively simple but fraught with a critical regiochemical challenge: N1 vs. N2 alkylation .

The Selectivity Problem

Indazoles are ambident nucleophiles.

-

N1-Alkylation (Thermodynamic): Favored electronically (preserves the benzene ring aromaticity).

-

N2-Alkylation (Kinetic): Often competes, especially with small electrophiles or under specific solvent conditions.

Optimized Protocol for N1-Selectivity

To maximize the yield of the desired N1-isomer (the pharmacophore), the following protocol uses base strength and solvent polarity to drive the reaction thermodynamically.

Reagents:

-

Substrate: 3-Methyl-1H-indazole[1]

-

Electrophile: Ethyl bromoacetate (or chloroacetate)

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Solvent: DMF (Anhydrous) or THF

Step-by-Step Methodology:

-

Deprotonation:

-

Charge a flame-dried flask with 3-methyl-1H-indazole (1.0 eq) and anhydrous DMF (0.2 M).

-

Cool to 0°C under Argon.

-

Add NaH (60% dispersion, 1.2 eq) portion-wise. Why? Strong base ensures complete deprotonation to the indazolyl anion, which favors charge localization at N1 due to resonance stabilization with the benzene ring.

-

Stir for 30 min at 0°C until H2 evolution ceases.

-

-

Alkylation:

-

Add Ethyl bromoacetate (1.1 eq) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Control Point: Monitor via TLC/LCMS. N1-isomer is usually less polar (higher Rf) than N2-isomer.

-

-

Hydrolysis ( Ester

Acid):-

Add LiOH (2.0 eq) in THF/Water (1:1). Stir at RT for 2 hours.

-

Acidify with 1M HCl to pH 3.

-

Extract with EtOAc.[2] The N1-acetic acid precipitates or crystallizes readily.

-

Synthetic Logic Diagram

Figure 2: Synthetic Pathway. Highlighting the bifurcation point where reaction conditions dictate the ratio of the desired N1 pharmacophore.

Comparative Data: N1 vs. N2 vs. C3

The position of the acetic acid tail drastically alters biological activity.

| Isomer | Structure Name | Primary Biological Target |

| N1-Acetic Acid | (3-Methyl-1H-indazol-1-yl)acetic acid | CRTH2 Antagonist, Antimicrobial |

| C3-Carboxylic Acid | Lonidamine | Hexokinase II Inhibitor (Antispermatogenic/Cancer) |

| C3-Oxyacetic Acid | Bendazac | Anti-inflammatory (Protein denaturation inhibitor) |

| N2-Acetic Acid | (Indazol-2-yl)acetic acid | Often inactive or weak; usually an impurity. |

References

-

CRTH2 Antagonists & Indole/Indazole Bioisosteres

-

Indazole Synthesis & Selectivity

- Title: Development of a selective and scalable N1-indazole alkyl

- Source: NIH / PMC.

-

URL:[Link]

-

Antimicrobial Indazole Derivatives

- Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Deriv

- Source: MDPI / ResearchG

-

URL:[Link]

-

MCP-1/Bindarit Context

-

General Indazole Chemistry

Sources

- 1. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of the chemokine CCL2 (MCP-1) diminishes liver macrophage infiltration and steatohepatitis in chronic hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methodological & Application

Application Notes & Protocols for the Synthesis of (3-methyl-1H-indazol-1-yl)acetic acid

Introduction

(3-methyl-1H-indazol-1-yl)acetic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is present in a variety of compounds investigated for diverse therapeutic applications. The synthesis of this molecule is a multi-step process that requires careful control of reagents and reaction conditions to ensure the desired regioselectivity and yield.

This document provides a comprehensive guide for researchers, outlining the requisite reagents and detailed protocols for the successful synthesis of (3-methyl-1H-indazol-1-yl)acetic acid. The narrative emphasizes the chemical principles behind procedural choices, ensuring a deep understanding of the synthesis. The primary strategy involves a two-step sequence starting from the commercially available 3-methyl-1H-indazole:

-

N1-Regioselective Alkylation: Introduction of an acetate moiety at the N1 position of the indazole ring.

-

Ester Hydrolysis: Conversion of the intermediate ester to the final carboxylic acid product.

Overall Synthetic Scheme

The synthetic pathway is designed for high regioselectivity and efficiency.

Caption: Two-step synthesis of the target compound.

Part I: N1-Regioselective Alkylation of 3-Methyl-1H-indazole

A significant challenge in the functionalization of indazoles is the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of regioisomers upon alkylation.[1][2] Achieving high selectivity is critical for an efficient synthesis.

Expertise & Causality: Achieving N1-Selectivity

The regiochemical outcome of indazole alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent.[2] Our protocol leverages a well-established system for maximizing the formation of the N1-alkylated product.

-

Base Selection (Sodium Hydride, NaH): Strong, non-nucleophilic hydride bases like NaH are paramount. Upon deprotonation of the indazole N-H, a sodium indazolide salt is formed.

-

Solvent Selection (Tetrahydrofuran, THF): Anhydrous, aprotic solvents such as THF are crucial. In THF, the sodium cation (Na⁺) is believed to form a chelated intermediate with the indazole anion, particularly coordinating between the N1 nitrogen and the lone pair of the N2 nitrogen. This coordination sterically hinders the N2 position, directing the incoming electrophile (the alkylating agent) to the more accessible N1 position.[1][2]

-

Electrophile: Ethyl bromoacetate is an effective and common electrophile for introducing the desired ethoxycarbonylmethyl group.

This specific combination of NaH in THF has been shown to provide excellent (>99%) N1 regioselectivity for a variety of C3-substituted indazoles.[2][3]

Reagents & Materials for N1-Alkylation

| Reagent/Material | Purpose | Key Properties & Handling Notes |

| 3-Methyl-1H-indazole | Starting Material | Commercially available solid. |

| Sodium Hydride (NaH) | Base (Deprotonation) | Typically supplied as a 60% dispersion in mineral oil. Highly reactive with water and protic solvents, generating flammable H₂ gas. Must be handled under an inert atmosphere (e.g., Nitrogen or Argon). |

| Ethyl Bromoacetate | Alkylating Agent | Lachyrmator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). |

| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent | Must be anhydrous to prevent quenching the NaH. Typically obtained from a solvent purification system or stored over molecular sieves. |

| Saturated NH₄Cl (aq) | Quenching Agent | Safely reacts with any excess NaH. |

| Ethyl Acetate (EtOAc) | Extraction Solvent | Standard organic solvent for workup. |

| Brine | Washing Agent | Saturated NaCl solution used to remove water from the organic phase. |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Removes residual water from the organic extract. |

Experimental Protocol: N1-Alkylation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methyl-1H-indazole (1.0 eq).

-

Dissolution: Add anhydrous THF (to achieve a concentration of approx. 0.1 M). Stir the mixture at room temperature until all the solid dissolves.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur.

-

Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Re-cool the mixture to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) and water. Separate the layers. Extract the aqueous layer twice more with EtOAc.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, ethyl (3-methyl-1H-indazol-1-yl)acetate, can be purified by flash column chromatography on silica gel if necessary.

Caption: Workflow for the N1-alkylation step.

Part II: Hydrolysis of Ethyl (3-methyl-1H-indazol-1-yl)acetate

The final step is the conversion of the intermediate ester into the target carboxylic acid. Base-catalyzed hydrolysis, also known as saponification, is the preferred method as the reaction is essentially irreversible, driving it to completion.[4]

Expertise & Causality: Saponification

The mechanism involves the nucleophilic attack of a hydroxide ion (from NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. This final, irreversible acid-base step ensures the reaction goes to completion. To isolate the desired carboxylic acid, the reaction mixture must be acidified in a final workup step to protonate the carboxylate salt, causing the final product to precipitate.[4]

Reagents & Materials for Hydrolysis

| Reagent/Material | Purpose | Key Properties & Handling Notes |

| Ethyl (3-methyl-1H-indazol-1-yl)acetate | Starting Material | Product from Part I. |

| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Base (Hydrolysis) | Corrosive solids. Prepare aqueous solutions with care. LiOH is often preferred for its higher solubility in mixed aqueous/organic solvents. |

| Methanol (MeOH) or Ethanol (EtOH) | Co-solvent | Used to improve the solubility of the organic ester in the aqueous base. |

| Water (H₂O) | Solvent/Reagent | Deionized water is suitable. |

| Hydrochloric Acid (HCl) | Acidification | 1 M or 2 M aqueous solutions are typically used to protonate the carboxylate salt during workup. Corrosive. |

Experimental Protocol: Hydrolysis

-

Setup: In a round-bottom flask, dissolve the crude or purified ethyl (3-methyl-1H-indazol-1-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

-

Base Addition: Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

-

Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl (aq) dropwise while stirring. Monitor the pH with pH paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2-3).

-

Precipitation: A solid precipitate of (3-methyl-1H-indazol-1-yl)acetic acid should form upon acidification.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to yield the final (3-methyl-1H-indazol-1-yl)acetic acid. The product can be further purified by recrystallization if necessary.

Caption: Workflow for the ester hydrolysis (saponification) step.

References

-

White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Retrieved from [Link]

-

University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

Wiley Online Library. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. European Journal of Organic Chemistry. Retrieved from [Link]

-

DiVA portal. (n.d.). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

Sources

Application Note and Protocol for the Hydrolysis of Ethyl (3-methyl-1H-indazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of indazole exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.[3][4] Specifically, (3-methyl-1H-indazol-1-yl)acetic acid is a key intermediate in the synthesis of various therapeutic agents. Its precursor, ethyl (3-methyl-1H-indazol-1-yl)acetate, is often synthesized, and its subsequent hydrolysis to the corresponding carboxylic acid is a critical step in many synthetic routes. This document provides a detailed protocol for this hydrolysis, grounded in established chemical principles, to guide researchers in achieving efficient and reliable conversion.

Chemical Principles: The Mechanism of Ester Hydrolysis

The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis.[5] This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst.[5][6][7] The equilibrium nature of this reaction often requires a large excess of water to drive it towards the products.[7] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[6]

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its irreversibility.[8] The reaction is carried out by heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide.[5] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol, thus driving the reaction to completion.[8]

For the hydrolysis of ethyl (3-methyl-1H-indazol-1-yl)acetate, a base-catalyzed approach is typically more efficient and is the focus of the detailed protocol below.

Caption: Base-catalyzed hydrolysis of ethyl (3-methyl-1H-indazol-1-yl)acetate.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details a robust method for the saponification of ethyl (3-methyl-1H-indazol-1-yl)acetate.

Materials and Equipment

| Reagents | Equipment |

| Ethyl (3-methyl-1H-indazol-1-yl)acetate | Round-bottom flask |

| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Reflux condenser |

| Ethanol or Methanol | Magnetic stirrer and stir bar |

| Deionized Water | Heating mantle or oil bath |

| Hydrochloric Acid (HCl), concentrated or 1M | pH paper or pH meter |

| Ethyl Acetate (for extraction) | Separatory funnel |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Rotary evaporator |

| Beakers, graduated cylinders, and other standard laboratory glassware |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (3-methyl-1H-indazol-1-yl)acetate in a suitable solvent such as ethanol or methanol. The choice of alcohol as a solvent ensures miscibility of the reactants.

-

Addition of Base: Prepare an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1-3 molar equivalents). Add the basic solution to the stirring solution of the ester at room temperature.

-

Heating to Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. The elevated temperature accelerates the rate of the hydrolysis reaction.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] A significant change in the polarity of the product (carboxylic acid) compared to the starting material (ester) allows for easy monitoring.

-

Work-up - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid until the pH is acidic (pH 2-3), which will precipitate the (3-methyl-1H-indazol-1-yl)acetic acid. This step protonates the carboxylate salt to form the desired carboxylic acid.[10]

-

Work-up - Extraction: If the product does not precipitate, or for purification, extract the aqueous layer with an organic solvent such as ethyl acetate.[11][12] The organic layers are then combined.

-

Drying and Concentration: Wash the combined organic layers with brine, then dry over an anhydrous drying agent like magnesium sulfate.[12] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Workflow for the hydrolysis of ethyl (3-methyl-1H-indazol-1-yl)acetate.

Data Analysis and Expected Results

| Parameter | Expected Outcome |

| Reaction Yield | Typically high, often exceeding 90%, due to the irreversible nature of saponification. |

| Purity | The crude product is often of high purity. Further purification can be achieved by recrystallization or column chromatography if necessary.[13] |

| Characterization | |

| ¹H NMR | Disappearance of the characteristic ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm). Appearance of a broad singlet for the carboxylic acid proton (often >10 ppm). |

| IR Spectroscopy | Disappearance of the ester C=O stretch (around 1730-1750 cm⁻¹). Appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1700-1725 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak will correspond to the mass of (3-methyl-1H-indazol-1-yl)acetic acid. |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient base, reaction time, or temperature. | Increase the amount of base, prolong the reaction time, or ensure the reaction is at a consistent reflux. |

| Low Yield | Incomplete precipitation during acidification or losses during extraction. | Ensure the pH is sufficiently acidic for complete precipitation. Perform multiple extractions with the organic solvent. |

| Product is an Oil | Impurities present or the product has a low melting point. | Attempt to induce crystallization by scratching the flask or seeding. If unsuccessful, purify by column chromatography.[13] |

| Emulsion during Extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel instead of shaking. Addition of brine can also help to break up emulsions. |

Conclusion

The base-catalyzed hydrolysis of ethyl (3-methyl-1H-indazol-1-yl)acetate is a straightforward and high-yielding procedure. By understanding the underlying chemical principles and carefully following the outlined protocol, researchers can reliably produce the valuable (3-methyl-1H-indazol-1-yl)acetic acid intermediate for their drug discovery and development programs. Adherence to proper laboratory techniques for reaction monitoring, work-up, and purification is essential for obtaining a high-purity final product.

References

-

Shaikh, A. et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

-

Li, Y. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

-

ResearchGate. (2018). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Available at: [Link]

-

ResearchGate. (2000). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Available at: [Link]

-

White Rose Research Online. (2023). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

-

Wiley Online Library. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of I. Methyl 1H-Indazole-3-ylacetate. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Beilstein Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (2015). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

-

Chemguide. (n.d.). THE MECHANISM FOR THE ACID CATALYSED HYDROLYSIS OF ESTERS. Available at: [Link]

-

University of Chicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available at: [Link]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

-

Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

-

International Journal of ChemTech Research. (2010). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. Available at: [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

-

Journal of Pharmaceutical Research International. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

-

Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

-

LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available at: [Link]

-

YouTube. (2020). Base Hydrolysis of ethyl acetate. Conductometry 1. Available at: [Link]

-

Columbia University. (n.d.). ChE E3830y: CATALYTIC HYDROLYSIS OF ETHYL ACETATE IN A PLUG-FLOW REACTOR. Available at: [Link]

-

Organic Syntheses. (n.d.). indazole. Available at: [Link]

-

YouTube. (2020). Study of the kinetics of acid catalysed hydrolysis of ethyl acetate by Dr. Bornali Boruah. Available at: [Link]

-

Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

-

Pro-Lehrsysteme. (n.d.). Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: (3-methyl-1H-indazol-1-yl)acetic acid as a Versatile Building Block in Modern Drug Discovery

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere of the natural indole ring and engage in crucial hydrogen bonding interactions, make it a highly sought-after motif in drug design. This guide focuses on a particularly valuable derivative: (3-methyl-1H-indazol-1-yl)acetic acid. The presence of a carboxylic acid handle at the N-1 position provides a synthetically tractable point for diversification, allowing for the rapid generation of compound libraries. This document provides a comprehensive overview of its properties, synthesis, and application, complete with detailed, field-tested protocols for its use in creating novel chemical entities for drug discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical science, with the indazole ring system being a standout example.[1][2] This bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, is found in a diverse range of pharmacologically active agents.[4][5] Marketed drugs such as the anti-inflammatory agent Bendazac, the anti-emetic Granisetron, and the potent oncology therapies Niraparib and Pazopanib all feature the indazole core, underscoring its therapeutic relevance.[3][6][7]

The title compound, (3-methyl-1H-indazol-1-yl)acetic acid, is an exemplary building block for several key reasons:

-

Versatile Synthetic Handle: The acetic acid moiety is an ideal anchor for amide coupling reactions, one of the most robust and widely used reactions in medicinal chemistry, enabling linkage to a vast array of amine-containing fragments.[8][9]

-

Structural Rigidity: The bicyclic indazole core provides a rigid, well-defined three-dimensional structure, which is advantageous for orienting substituents into specific binding pockets of biological targets.

-

Hydrogen Bonding Capability: The pyrazole nitrogen atom can act as both a hydrogen bond donor and acceptor, a critical feature for establishing high-affinity interactions with protein targets, such as the hinge region of kinases.

-

Tunable Properties: The C-3 methyl group can provide beneficial steric interactions or occupy small hydrophobic pockets, while modifications made via the acetic acid group can be used to modulate solubility, cell permeability, and target engagement.

This guide will equip researchers with the foundational knowledge and practical protocols to effectively leverage this powerful building block in their drug discovery campaigns.

Physicochemical Characteristics and Synthesis

A thorough understanding of a building block's properties is essential for its successful application.

Physicochemical Data

The properties of the parent structure, 3-methyl-1H-indazole, provide a baseline for understanding its derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | PubChem[10] |

| Molecular Weight | 132.16 g/mol | PubChem[10] |

| XLogP3 | 1.8 | PubChem[10] |

| Hydrogen Bond Donor Count | 1 | PubChem[10] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[10] |

| Physical Form | Solid | Sigma-Aldrich[11] |

(Note: Properties are for the parent 3-methyl-1H-indazole. The acetic acid derivative will have different values, notably increased polarity and a lower LogP).

Synthesis of the Building Block

The preparation of (3-methyl-1H-indazol-1-yl)acetic acid is a straightforward two-step process starting from the commercially available 3-methyl-1H-indazole. The workflow is illustrated below.

Caption: Synthetic workflow for the preparation and application of the title building block.

A detailed, step-by-step protocol for this synthesis is provided in Section 4.1.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The true power of (3-methyl-1H-indazol-1-yl)acetic acid lies in its utility for generating libraries of diverse molecules. By coupling the acid with various amines, researchers can explore the chemical space around a target's binding site systematically.

Target Classes and Therapeutic Areas

Derivatives of the indazole scaffold have demonstrated activity against a wide range of biological targets.[1][2][12]

-

Protein Kinases (Oncology, Inflammation): The indazole ring is a well-established "hinge-binder" in many protein kinases. The N-H of the pyrazole ring forms a critical hydrogen bond with the backbone of the kinase hinge region. The acetic acid side chain provides a vector for extending into the solvent-exposed region, allowing for modifications that can enhance potency and selectivity or improve pharmacokinetic properties. For example, novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs) have been developed using the indazole scaffold.[1]

-

Serotonin Receptors (CNS Disorders): The indazole ring can mimic the indole of serotonin, making it a valuable scaffold for targeting 5-HT receptors. The anti-nausea drug Granisetron is a prominent example.[6]

-

Enzymes (Infectious Disease, Oncology): Indazole derivatives have been explored as inhibitors for various enzymes, including Indoleamine 2,3-dioxygenase 1 (IDO1), a target in immuno-oncology.[3]

-

Antimicrobial Targets: The scaffold has been incorporated into novel agents with antibacterial activity against strains like Bacillus subtilis and E. coli.[2]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caribjscitech.com [caribjscitech.com]

- 8. growingscience.com [growingscience.com]

- 9. hepatochem.com [hepatochem.com]

- 10. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]